6,7-Dimethylquinoxaline-2,3-dione
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Overview
Description
6,7-Dimethylquinoxaline-2,3-diol is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6 and 7 positions and hydroxyl groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethylquinoxaline-2,3-diol typically involves the condensation of 2-nitroanilines with vicinal diols. One efficient method employs a ruthenium-catalyzed hydrogen transfer strategy, where the diols and the nitro group serve as hydrogen suppliers and acceptors, respectively. This method is advantageous as it does not require external reducing agents and is operationally simple .
Industrial Production Methods
Industrial production methods for 6,7-dimethylquinoxaline-2,3-diol are not extensively documented. the principles of green chemistry and cost-effective methods are often emphasized in the synthesis of quinoxaline derivatives. The use of renewable reactants and environmentally benign processes is a key focus in industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylquinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit diverse biological activities and chemical properties .
Scientific Research Applications
6,7-Dimethylquinoxaline-2,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and microbial activity.
Medicine: Quinoxaline derivatives, including 6,7-dimethylquinoxaline-2,3-diol, have shown potential as antitumor, antiviral, and antibacterial agents.
Industry: It is used in the production of dyes, luminescent materials, and semiconductors
Mechanism of Action
The mechanism of action of 6,7-dimethylquinoxaline-2,3-diol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, disrupt microbial cell walls, and interfere with DNA replication in cancer cells. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylquinoxaline
- 6,7-Dimethylquinoxaline
- 2,3-Dimethyl-6-methoxyquinoxaline
Uniqueness
6,7-Dimethylquinoxaline-2,3-diol is unique due to the presence of hydroxyl groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack these functional groups .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6,7-dimethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3 |
InChI Key |
SMPHKEVCIMXIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=O)C(=O)N=C2C=C1C |
Origin of Product |
United States |
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